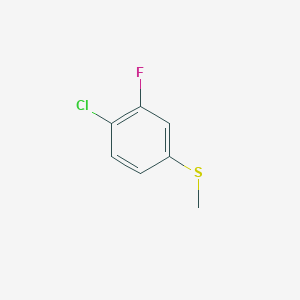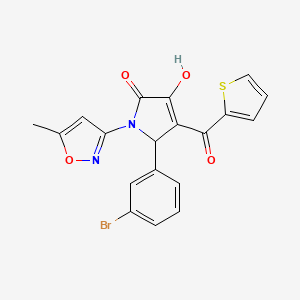![molecular formula C10H12N2O3 B2362701 Metoxicarbonilhidrazida de N'-[(1E)-1-(3-hidroxifenil)etilidén] CAS No. 303148-72-3](/img/structure/B2362701.png)
Metoxicarbonilhidrazida de N'-[(1E)-1-(3-hidroxifenil)etilidén]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C10H12N2O3. It is known for its potential therapeutic and environmental applications . The compound is characterized by the presence of a hydroxyphenyl group, an ethylidene linkage, and a methoxycarbohydrazide moiety.
Aplicaciones Científicas De Investigación
N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 3-hydroxyacetophenone with methoxycarbonylhydrazine under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ethylidene linkage can be reduced to form the corresponding hydrazide.
Substitution: The methoxycarbohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazide derivatives.
Substitution: Substituted methoxycarbohydrazides.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the methoxycarbohydrazide moiety can participate in covalent bonding with nucleophilic residues. These interactions can inhibit enzyme activity and modulate biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Uniqueness
N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide is unique due to the position of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct biological activities and chemical properties compared to its isomers .
Propiedades
IUPAC Name |
methyl N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-4-3-5-9(13)6-8/h3-6,13H,1-2H3,(H,12,14)/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEXCNVXKXWQID-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
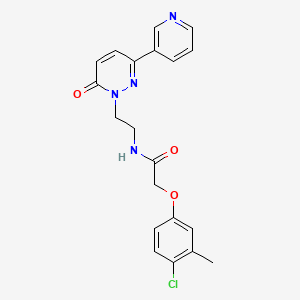
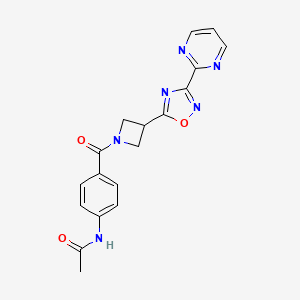
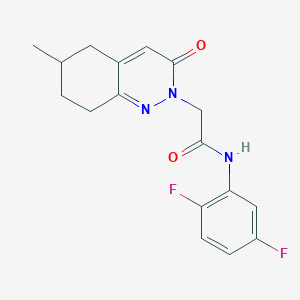
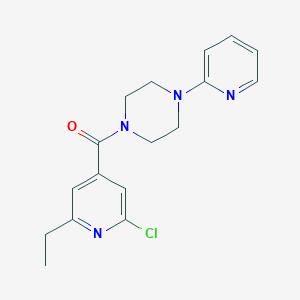
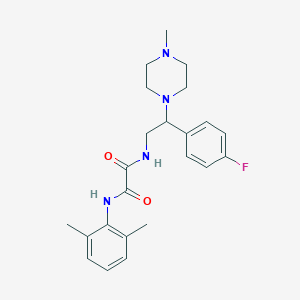
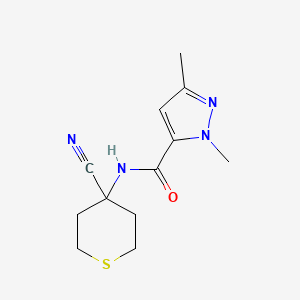
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)
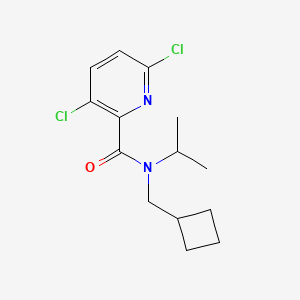
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/new.no-structure.jpg)
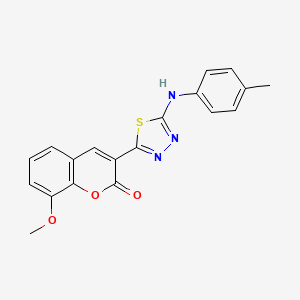
![3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2362639.png)
